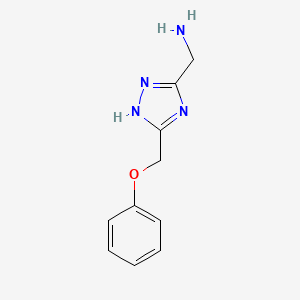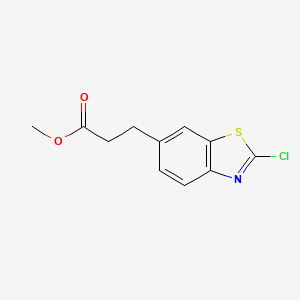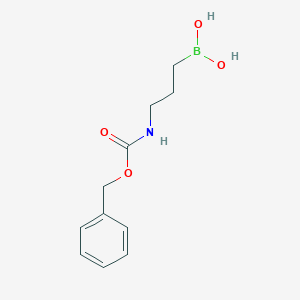![molecular formula C9H12F2S B13496488 {8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is a unique chemical compound characterized by its complex structure, which includes two fluorine atoms and a dispiro arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dispiro Structure: This step involves the creation of the dispiro backbone through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination.
Attachment of the Methanethiol Group:
Industrial Production Methods
Industrial production of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanethiol group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol involves its interaction with specific molecular targets. The fluorine atoms and the methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application.
Comparación Con Compuestos Similares
Similar Compounds
- {8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanamine
- 8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-amine hydrochloride
Uniqueness
{8,8-Difluorodispiro[2.0.3{4}.1{3}]octan-6-yl}methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical properties compared to its amine and hydrochloride counterparts. This uniqueness makes it valuable for specific applications where thiol functionality is required.
Propiedades
Fórmula molecular |
C9H12F2S |
|---|---|
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
(8,8-difluorodispiro[2.0.34.13]octan-6-yl)methanethiol |
InChI |
InChI=1S/C9H12F2S/c10-9(11)7(1-2-7)8(9)3-6(4-8)5-12/h6,12H,1-5H2 |
Clave InChI |
OVAYHUQZJOVQPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3(C2(F)F)CC(C3)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)








![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)

